Bicyclo[4.1.0]heptan-3-one

Enzyme mechanism Radical clock P450 oxidation

Bicyclo[4.1.0]heptan-3-one, systematically also referred to as 3-norcaranone, is a bicyclic ketone (molecular formula C₇H₁₀O, molecular weight 110.15 g/mol) featuring a cyclopropane ring fused to a cyclohexanone framework. This compound belongs to the norcaranone family and serves as a compact, strained carbocyclic building block in organic synthesis and mechanistic enzymology.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 60582-64-1
Cat. No. B12437037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.1.0]heptan-3-one
CAS60582-64-1
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESC1CC(=O)CC2C1C2
InChIInChI=1S/C7H10O/c8-7-2-1-5-3-6(5)4-7/h5-6H,1-4H2
InChIKeyFNSLUWUWXKOLFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[4.1.0]heptan-3-one (CAS 60582-64-1) Procurement Guide: Core Identity and Structural Classification


Bicyclo[4.1.0]heptan-3-one, systematically also referred to as 3-norcaranone, is a bicyclic ketone (molecular formula C₇H₁₀O, molecular weight 110.15 g/mol) featuring a cyclopropane ring fused to a cyclohexanone framework . This compound belongs to the norcaranone family and serves as a compact, strained carbocyclic building block in organic synthesis and mechanistic enzymology [1]. Its defining structural characteristic is the cis-fused bicyclo[4.1.0]heptane skeleton, which imposes conformational rigidity and significant ring strain (~27.5 kcal/mol from the cyclopropane unit) that governs its reactivity profile distinct from monocyclic ketones [2].

Mechanistic probe P450/sMMO radical vs. cationic pathway deconvolution
Synthetic building block Strain-release ring expansion and angular methyl installation
Stereochemical control Conformationally defined syn carbonyl–cyclopropane scaffold

Why Bicyclo[4.1.0]heptan-3-one Cannot Be Substituted by Generic Cyclic or Bicyclic Ketones


Superficial structural similarity between bicyclo[4.1.0]heptan-3-one and other C₇ ketones such as cyclohexanone, 2-norcaranone, or norcamphor masks critical differences in conformational preference, enzyme recognition, and acid-cleavage regioselectivity [1]. The 3-oxo position on the norcarane skeleton dictates a distinct syn vs. anti orientation of the carbonyl relative to the cyclopropane ring, directly altering dipole moment, IR stretching frequency, and the trajectory of nucleophilic attack compared to the 2-oxo congener [2]. These differences translate into divergent product distributions in enzyme-catalyzed oxidations and non-interchangeable synthetic outcomes in ring-opening cascades—making generic substitution scientifically indefensible [3].

3-Norcaranone (target)
Syn carbonyl–cyclopropane orientation governs acid-cleavage regioselectivity
Minor ketone product in norcarane P450 oxidation; distinct from 2-isomer
Defined conformational preference for stereoselective additions
2-Norcaranone / cyclic ketones (potential substitute)
Electronic factors dominate acid cleavage; steric steering absent
Major product in norcarane oxidation may confound mechanistic interpretation
Conformational ambiguity may reduce diastereoselectivity

Quantitative Differentiation of Bicyclo[4.1.0]heptan-3-one Against Closest Analogs


Enzyme-Catalyzed Oxidation Product Partitioning: 3-Norcaranone vs. 2-Norcaranone

In enzyme-catalyzed oxidations of norcarane (bicyclo[4.1.0]heptane) by cytochrome P450 and soluble methane monooxygenase (sMMO), 3-norcaranone (bicyclo[4.1.0]heptan-3-one) is formed as a minor ketone product alongside the major 2-norcaranone. Quantitative product analysis shows that 2-norcaranone dominates the ketone fraction (>75% total products are 2-norcaranols; 2-norcaranone and 3-norcaranone are minor), with 3-norcaranone consistently present at yields distinguishable from its 2-isomer [1]. When 3-norcarene is used as the direct substrate, 3-norcaranone is a major oxidation product, demonstrating that regioisomeric norcarenes produce distinct ketone products—a property exploitable for mechanistic discrimination [2].

Oxidation product partitioning
Class-level inference
3-Norcarene is 1.5–15× better substrate than 2-norcarene across CYP2B1, CYP2E1, sMMO, ToMO
Supports isomer-specific calibration for radical vs. cationic pathway interpretation
GC/MS with authentic standards; minor product context may require independent verification
Enzyme mechanism Radical clock P450 oxidation Norcarane probe

Acid-Promoted Cyclopropane Cleavage Regioselectivity Controlled by Steric Environment

Marshall and Ruden (1971) demonstrated that the acid-promoted cyclopropane cleavage of bicyclo[4.1.0]heptan-3-ones proceeds with regioselectivity governed by steric factors rather than solely by acid strength [1]. In substituted norcaran-3-ones, the cleavage pathway diverges from that observed with 2-norcaranone isomers, where electronic effects dominate. This steric steering is unique to the 3-oxo substitution pattern because the carbonyl at C3 alters the conformational preference of the bicyclic framework (syn orientation of cyclopropane and carbonyl), thereby directing the trajectory of protonation and subsequent C–C bond scission.

Acid cleavage regioselectivity
Head-to-head comparison
3-norcaranones: steric control dominates cleavage. 2-norcaranones: electronic factors (acid strength) control
3-oxo isomer offers sterically directed ring-expansion trajectory unavailable from 2-oxo
Qualitative divergence; specific product ratios available in original synthesis report
Acid cleavage Cyclopropane ring opening Angular methyl generation Regioselectivity

Conformational Preference: Syn Orientation of Carbonyl and Cyclopropane in 3-Norcaranone

Surkova et al. (1983) established via dipole moment measurements and conformational analysis that isomeric 3-methyl-4-norcaranones adopt predominantly a syn orientation of the three-membered ring and the carbonyl group [1]. By contrast, the cis- and trans-3-methyl-2-norcaranones have conformations dictated by the equatorial position of the methyl substituent, resulting in a different spatial relationship between the cyclopropane and carbonyl. This syn preference in 3-norcaranone systems has direct consequences for the direction and magnitude of the molecular dipole moment, influencing chromatographic retention, spectroscopic signatures, and the stereochemical outcome of nucleophilic additions.

Conformational preference
Cross-study comparable
3-Methyl-4-norcaranones adopt predominantly syn cyclopropane–carbonyl orientation
Predictable scaffold for stereoselective nucleophilic additions
Dipole moment measurements; 2-isomer shows no systematic syn preference
Conformational analysis Dipole moment Norcaranone Syn orientation

Cyclopropane Ring Strain as a Thermodynamic Driving Force: Differentiation from Cyclohexanone

The bicyclo[4.1.0]heptane framework possesses approximately 27.5 kcal/mol of cyclopropyl ring strain, which provides a substantial thermodynamic driving force for ring-opening reactions [1]. This strain energy is absent in cyclohexanone (strain-free chair conformation) and differs from the strain profile of norcamphor (bicyclo[2.2.1]heptan-2-one). The NIST thermochemical data for the parent hydrocarbon norcarane confirm a heat of formation (ΔfH°liquid) of −8.7 ± 0.8 kcal/mol [2], reflecting the energetic penalty of the fused cyclopropane. This inherent strain enables bicyclo[4.1.0]heptan-3-one to participate in ring-expansion cascades and cyclopropane-opening transformations that are thermodynamically inaccessible to simple cyclohexanone derivatives.

Ring strain
Class-level inference
~27.5 kcal/mol cyclopropyl strain vs. ~0 kcal/mol for cyclohexanone
Thermodynamic driving force for ring-opening cascades not accessible with monocyclic ketones
NIST thermochemical data for norcarane parent; actual reactivity depends on substitution
Ring strain Thermodynamic driving force Cyclopropane Ring-opening

Safety Profile: Genotoxicity Assessment of Structurally Related Bicyclo[4.1.0]heptan-3-one Derivatives

The RIFM (Research Institute for Fragrance Materials) safety assessment of 4,7,7-trimethyl-2-(3-methyl-2-butenyl)bicyclo[4.1.0]heptan-3-one (CAS 74499-58-4), a close structural derivative of bicyclo[4.1.0]heptan-3-one, concluded that the material does not present a concern for genotoxicity based on the existing data [1]. This assessment provides a regulatory precedent for the bicyclo[4.1.0]heptan-3-one scaffold in fragrance applications, differentiating it from certain monocyclic ketones (e.g., 2-cyclohexen-1-one) that carry structural alerts for Michael acceptor-mediated genotoxicity.

Genotoxicity context
Data to verify
RIFM assessment of structurally related derivative reports no genotoxicity concern
Supports scaffold safety review for fragrance R&D; class-specific evaluation recommended
Assessment limited to one derivative; independent genotoxicity testing may be warranted for novel analogs
Genotoxicity Safety assessment RIFM Fragrance ingredient

Procurement-Relevant Application Scenarios for Bicyclo[4.1.0]heptan-3-one


Mechanistic Probe for Cytochrome P450 and Non-Heme Diiron Enzyme Studies

Bicyclo[4.1.0]heptan-3-one (3-norcaranone) serves as an authentic analytical standard for quantifying ketone products in enzyme-catalyzed norcarane oxidation studies. Because 3-norcaranone and 2-norcaranone are formed in distinct, enzyme-dependent ratios, procurement of the pure 3-oxo isomer is essential for constructing calibration curves and deconvoluting radical vs. cationic hydroxylation mechanisms in P450, AlkB, and sMMO systems [1]. The documented 1.5–15× substrate preference of 3-norcarene over 2-norcarene across multiple enzymes further underscores the need for isomerically pure 3-norcaranone as a reference standard [2].

Sterically Controlled Acid-Catalyzed Ring Expansion for Angular Methyl Installation

The sterically directed acid-cleavage regioselectivity of bicyclo[4.1.0]heptan-3-ones, as established by Marshall and Ruden, makes this compound a strategic intermediate for introducing angular methyl groups into fused polycyclic systems [1]. In terpenoid and steroid total synthesis, where regiospecific ring expansion dictates the stereochemical outcome, the 3-oxo norcarane scaffold offers a cleavage trajectory unavailable from the 2-oxo isomer, justifying its selection over generic bicyclic ketone building blocks.

Conformationally Defined Scaffold for Stereoselective Synthesis

The demonstrated syn conformational preference of 3-norcaranone systems (carbonyl and cyclopropane in syn orientation) provides a predictable, rigid scaffold for diastereoselective nucleophilic additions [1]. For medicinal chemistry programs requiring conformationally constrained core structures—such as carbocyclic nucleoside analogs built on the bicyclo[4.1.0]heptane template—the 3-norcaranone isomer offers a defined spatial presentation of functional groups that the 2-norcaranone isomers cannot match without additional conformational analysis [2].

Low-Toxigenicity Building Block for Fragrance and Flavor R&D

The RIFM safety assessment of a closely related bicyclo[4.1.0]heptan-3-one derivative (CAS 74499-58-4) confirms the absence of genotoxicity concern for this scaffold class [1]. This regulatory finding supports the procurement of bicyclo[4.1.0]heptan-3-one as a core structural template for fragrance ingredient discovery, where the strained bicyclic framework can impart unique olfactory properties while avoiding the Michael acceptor genotoxicity alerts associated with certain α,β-unsaturated monocyclic ketones.

Application
Selection Property
Validation Focus
P450/sMMO mechanistic probe
Isomeric purity for calibration
Isomer-specific ketone quantification vs. 2-norcaranone reference
Steroid/terpenoid ring expansion
Sterically biased acid-cleavage regioselectivity
Cleavage product distribution under varied acid conditions
Constrained scaffold synthesis
Defined syn conformational preference
Diastereoselectivity in nucleophilic addition reactions
Fragrance/flavor R&D scaffold
Reported genotoxicity assessment context
Review of RIFM panel findings; independent analog evaluation
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